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molecular formula C9H8N2O2 B8725125 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No. B8725125
M. Wt: 176.17 g/mol
InChI Key: JWWQHMUSBJSOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994368

Procedure details

To a suspension of 2-amino-3-benzyloxypyridine (5.01 g) in polyphosphoricacid (40 ml) was dropwise added ethyl acetoacetate (6.51 g) at 60° C., and the mixture was warmed at 100° C. for 3 hours. The mixture was poured into ice water, neutralized with sodium hydroxide and extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (methanol-chloroform) to give 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (880 mg).
Quantity
5.01 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoricacid
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8]CC2C=CC=CC=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[C:16](OCC)(=[O:21])[CH2:17][C:18]([CH3:20])=O.[OH-].[Na+]>>[OH:8][C:7]1[C:2]2=[N:1][C:18]([CH3:20])=[CH:17][C:16](=[O:21])[N:3]2[CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=CC=CC=C1
Name
polyphosphoricacid
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (methanol-chloroform)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CN2C1=NC(=CC2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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